1,2,3,4-Tetrahydroquinolin-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Chiral 3-amino scaffold with 38.05 Ų TPSA and 2 HBD/2 HBA capacity, optimized for polar binding pockets in kinases, proteases, and GPCRs. Validated for state-dependent NaV1.7 inhibitor synthesis with improved selectivity over flat aromatics. Zero rotatable bonds provide conformational constraint ideal for high-resolution X-ray crystallography and fragment-based drug discovery (FBDD) libraries. 97% purity standard.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 40615-02-9
Cat. No. B1350961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-3-amine
CAS40615-02-9
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)N
InChIInChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2
InChIKeyFBSQFLMMNVFTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinolin-3-amine (CAS 40615-02-9): A Versatile Heterocyclic Amine Scaffold for Medicinal Chemistry and Chemical Biology


1,2,3,4-Tetrahydroquinolin-3-amine (CAS 40615-02-9), also known as 3-amino-1,2,3,4-tetrahydroquinoline, is a partially saturated bicyclic amine with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This compound features a tetrahydroquinoline core with an amine functional group at the 3-position, presenting a chiral center that allows for stereochemical differentiation [1]. Its structure combines the conformational flexibility of a partially saturated ring system with the hydrogen-bonding capacity of a primary amine, making it a valuable intermediate for the synthesis of biologically active molecules and a core scaffold in drug discovery programs [2].

Why 1,2,3,4-Tetrahydroquinolin-3-amine Cannot Be Replaced by Generic Analogs in Precision Research


In medicinal chemistry and chemical biology, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, but its biological and physicochemical properties are exquisitely sensitive to the position and nature of substituents [1]. Substituting 1,2,3,4-tetrahydroquinolin-3-amine with a generic analog—such as the fully aromatic quinoline, the 5,6,7,8-regioisomer, or even a positional isomer like 1,2,3,4-tetrahydroquinolin-2-amine—introduces substantial alterations in molecular geometry, electronic distribution, and hydrogen-bonding potential [2]. These changes directly impact target binding, metabolic stability, and off-target liability, thereby invalidating comparative experimental results and compromising the integrity of structure-activity relationship (SAR) studies [3]. The specific placement of the primary amine at the 3-position of the saturated ring is not a generic feature; it is a critical determinant of the compound's interaction with biological targets, including voltage-gated sodium channels and G-protein-coupled receptors [4].

Quantitative Evidence for the Differentiation of 1,2,3,4-Tetrahydroquinolin-3-amine (CAS 40615-02-9)


Superior Conformational Flexibility and Solubility Compared to Aromatic Quinoline Analogs

1,2,3,4-Tetrahydroquinolin-3-amine is a partially saturated heterocycle, which provides greater three-dimensionality and conformational flexibility than its fully aromatic counterpart, quinoline. This is reflected in a calculated LogP of 1.82 [1], which is significantly lower than that of quinoline (LogP ≈ 2.06) [2]. The reduced LogP indicates higher aqueous solubility for the target compound, a critical factor for in vitro assay compatibility and oral bioavailability. Furthermore, the presence of the saturated ring increases the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with improved clinical success rates due to reduced aromatic stacking and enhanced target specificity [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Utility as a Scaffold for State-Dependent NaV1.7 Inhibitors in Neuropathic Pain

1,2,3,4-Tetrahydroquinolin-3-amine serves as a key intermediate in the synthesis of state-dependent inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of neuropathic pain [1]. While the parent compound itself is not the final drug, its specific 3-amino-tetrahydroquinoline architecture is essential for achieving the desired state-dependent binding mode, which differentiates it from other tetrahydroquinoline regioisomers or aromatic quinoline-based inhibitors that lack the necessary conformational flexibility [2]. The hydrochloride salt of this compound is specifically referenced as a building block in the preparation of such inhibitors .

Ion Channels Pain Research Chemical Biology

Higher Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Relative to Quinoline

The introduction of the primary amine and the saturation of one ring in 1,2,3,4-tetrahydroquinolin-3-amine results in a Topological Polar Surface Area (TPSA) of 38.05 Ų [1]. This is more than double the TPSA of quinoline (12.89 Ų) [2]. The higher TPSA enhances the compound's ability to act as a hydrogen bond donor and acceptor, which is crucial for establishing specific, high-affinity interactions with biological targets such as enzymes and receptors. This property is a key differentiator for building focused compound libraries aimed at targets with polar active sites.

Medicinal Chemistry ADMET Molecular Design

Enhanced Conformational Rigidity and Lower Rotatable Bond Count vs. Acyclic Amine Analogs

The tetrahydroquinoline ring system in 1,2,3,4-tetrahydroquinolin-3-amine restricts the conformational freedom of the amine group, resulting in a rotatable bond count of 0 [1]. This is a key differentiator from acyclic amine analogs, which typically possess higher rotatable bond counts. For instance, a simple benzylamine analog would have at least one rotatable bond, leading to a higher entropic penalty upon binding to a target [2]. The constrained nature of the target compound pre-organizes the amine into a specific orientation, which can enhance binding affinity and selectivity, a principle supported by decades of medicinal chemistry optimization [3].

Medicinal Chemistry Ligand Efficiency Conformational Analysis

High-Impact Application Scenarios for 1,2,3,4-Tetrahydroquinolin-3-amine (CAS 40615-02-9)


Synthesis of Focused Kinase and GPCR Inhibitor Libraries Targeting Polar Active Sites

Medicinal chemistry teams can leverage the compound's high TPSA (38.05 Ų) and hydrogen-bonding capacity (2 HBD, 2 HBA) to construct small-molecule libraries for targets with polar binding pockets, such as kinases, proteases, and G-protein-coupled receptors (GPCRs) [1]. The constrained, three-dimensional scaffold provides a valuable alternative to flat, aromatic compounds, enhancing library diversity and potentially improving selectivity profiles against closely related off-targets [2].

Scaffold for Developing State-Dependent Ion Channel Modulators

As evidenced by its use in NaV1.7 inhibitor synthesis, 1,2,3,4-tetrahydroquinolin-3-amine is a validated starting point for designing state-dependent blockers of voltage-gated sodium and calcium channels . Researchers in pain, epilepsy, and cardiovascular disease can utilize this scaffold to develop novel therapeutics that preferentially target the inactivated state of the channel, a mechanism associated with improved safety margins and therapeutic windows [3].

Conformational Probe in Biophysical and Structural Biology Studies

The compound's rigid bicyclic framework (0 rotatable bonds) makes it an excellent candidate for use as a conformational probe in protein-ligand interaction studies [4]. In X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations, the reduced conformational entropy simplifies the analysis of binding thermodynamics and can lead to higher-resolution structural data compared to more flexible analogs [5].

Building Block for Privileged Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 148.21 g/mol, this compound resides in the ideal fragment space for FBDD. Its balanced physicochemical properties (LogP 1.82) and synthetic tractability (primary amine handle) allow for rapid, modular diversification to generate high-quality fragment libraries [6]. The scaffold's demonstrated bioactivity against multiple target classes validates its inclusion in any general-purpose fragment screening collection [7].

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